molecular formula C10H12ClN3S B2778442 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride CAS No. 2377034-46-1

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride

Cat. No.: B2778442
CAS No.: 2377034-46-1
M. Wt: 241.74
InChI Key: GFTPHBMSGPIPEG-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives, to which EN300-7457115 belongs, have been reported to exhibit a broad range of biological activities . These activities could be attributed to their interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Some thiadiazole derivatives have been reported to exhibit cytotoxic activities against different human cancer cells . These compounds can prevent the proliferation of cancer cells and induce apoptotic cell death

Molecular Mechanism

It is known that thiadiazole derivatives can interact with various biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects

Temporal Effects in Laboratory Settings

It is known that some thiadiazole derivatives can exhibit changes in their effects over time . These changes can include variations in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of some thiadiazole derivatives can vary with different dosages . These effects can include threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that some thiadiazole derivatives can interact with various enzymes and cofactors . These interactions can affect metabolic flux or metabolite levels

Transport and Distribution

It is known that some thiadiazole derivatives can interact with various transporters or binding proteins . These interactions can affect the localization or accumulation of these compounds

Subcellular Localization

It is known that some thiadiazole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTPHBMSGPIPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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